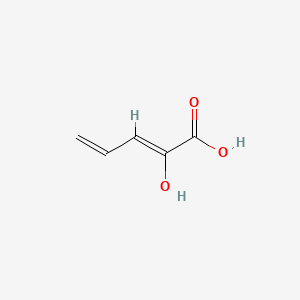

2-Hydroxy-2,4-pentadienoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

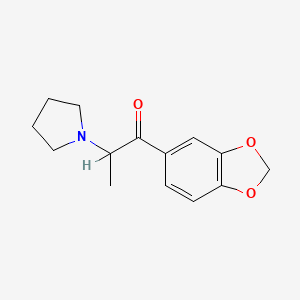

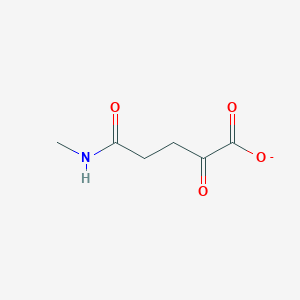

2-hydroxypenta-2,4-dienoic acid is a 5-carbon, bis-unsaturated, alpha-hydroxy fatty acid metabolite of the proteobacterium substrate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). It is a 2-hydroxy fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy polyunsaturated fatty acid. It derives from a penta-2,4-dienoic acid. It is a conjugate acid of a 2-hydroxypenta-2,4-dienoate. It is a tautomer of a 2-oxopent-4-enoic acid.

Applications De Recherche Scientifique

Bacterial Catabolism and Aromatic Compound Degradation

2-Hydroxypentadienoic acid hydratase is involved in bacterial catabolic pathways for degrading aromatic compounds. In a study by Pollard and Bugg (1998), the enzyme was isolated from Escherichia coli, requiring a divalent metal ion, preferably Mn2+, for activity. This study emphasizes the enzyme's role in aromatic compound degradation pathways (Pollard & Bugg, 1998).

Synthetic Chemistry and Macrocyclic Compound Synthesis

Ghera et al. (1995) utilized 4-Hydroxymethyl-2,4-pentadienoate for synthesizing keto bridged bicyclo alkanones and a 12-membered macrodilide with two trans double bonds. This demonstrates the chemical's potential in constructing complex organic structures (Ghera, Ramesh, Laxer, & Hassner, 1995).

Enzymatic Oxidation and Inhibition Studies

Marcotte and Walsh (1978) identified 2-amino-4-hydroxy-2,4-pentadienoate gamma-lactone as a product following the enzymatic oxidation of propargylglycine. This research aids in understanding the enzymatic pathways and inhibition mechanisms involving similar compounds (Marcotte & Walsh, 1978).

Study of Stereochemical Properties

Research by Closa et al. (1992) on electrophilic addition reactions of (E)-2,4-pentadienoic acid led to the synthesis of bromodeoxypentonic acids, esters, and lactones in various configurations. This highlights the stereochemical versatility of 2,4-pentadienoic acid derivatives (Closa et al., 1992).

Abscisic Acid Analogues Synthesis

Ward and Gai (1997) discussed the conversion of abscisic acid, a plant hormone, into various aldehydes, alcohols, and triols using 2,4-pentadienoic acid derivatives. This research offers insights into the synthesis of plant hormone analogues and their potential applications (Ward & Gai, 1997).

Biodegradable Polymer Synthesis

Zhang, Ren, and Baker (2014) presented a safe and economical method to synthesize 2-Hydroxy-4-pentynoic acid, a precursor to ‘clickable’ biodegradable polylactide. This showcases the role of 2-Hydroxy-2,4-pentadienoic acid derivatives in creating functional biodegradable polymers (Zhang, Ren, & Baker, 2014).

NMR Spectroscopy Analysis

Kelly (1968) conducted an exact analysis of the NMR spectrum of trans-2,4-pentadienoic acid, contributing to our understanding of the compound's molecular structure and behavior in spectroscopic studies (Kelly, 1968).

Propriétés

Numéro CAS |

50480-68-7 |

|---|---|

Formule moléculaire |

C5H6O3 |

Poids moléculaire |

114.1 g/mol |

Nom IUPAC |

(2Z)-2-hydroxypenta-2,4-dienoic acid |

InChI |

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3,6H,1H2,(H,7,8)/b4-3- |

Clé InChI |

VHTQQDXPNUTMNB-ARJAWSKDSA-N |

SMILES isomérique |

C=C/C=C(/C(=O)O)\O |

SMILES |

C=CC=C(C(=O)O)O |

SMILES canonique |

C=CC=C(C(=O)O)O |

Synonymes |

2-hydroxy-2,4-pentadienoic acid 2-hydroxypent-2,4-dienoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate](/img/structure/B1234081.png)

![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)

![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)